molecular formula C10H13ClF3NO B6246157 (1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1391427-50-1

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B6246157
CAS No.: 1391427-50-1
M. Wt: 255.66 g/mol
InChI Key: ZEKSWZFTJJKMIM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group, a trifluoroethanamine moiety, and a hydrochloride salt, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and trifluoroethylamine.

    Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with trifluoroethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
  • (1R)-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
  • (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Uniqueness

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

1391427-50-1

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

(1R)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1

InChI Key

ZEKSWZFTJJKMIM-SBSPUUFOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.